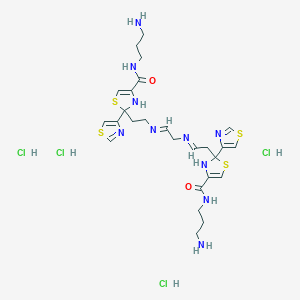
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine is a chemical compound known for its unique structure and properties It is a derivative of bithiazole, a heterocyclic compound containing two thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine typically involves a modified Hantzsch thiazole synthesis reaction. This method includes the reaction of bromoketone with thioamide under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and require precise temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to cleavage and subsequent cellular effects. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bithiazole: The parent compound of N,N'-Bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine, known for its heterocyclic structure.
Thiazole: A simpler compound with a single thiazole ring.
Benzothiazole: A related compound with a benzene ring fused to a thiazole ring
Uniqueness
This compound stands out due to its unique bithiazole structure, which imparts distinct chemical and biological properties. Its ability to cleave DNA and interact with various molecular targets makes it a valuable compound in scientific research and potential therapeutic applications .
Properties
CAS No. |
160732-26-3 |
|---|---|
Molecular Formula |
C26H40Cl4N10O2S4 |
Molecular Weight |
794.7 g/mol |
IUPAC Name |
N-(3-aminopropyl)-2-[2-[2-[2-[4-(3-aminopropylcarbamoyl)-2-(1,3-thiazol-4-yl)-3H-1,3-thiazol-2-yl]ethylideneamino]ethylideneamino]ethyl]-2-(1,3-thiazol-4-yl)-3H-1,3-thiazole-4-carboxamide;tetrahydrochloride |
InChI |
InChI=1S/C26H36N10O2S4.4ClH/c27-5-1-7-31-23(37)19-13-41-25(35-19,21-15-39-17-33-21)3-9-29-11-12-30-10-4-26(22-16-40-18-34-22)36-20(14-42-26)24(38)32-8-2-6-28;;;;/h9,12-18,35-36H,1-8,10-11,27-28H2,(H,31,37)(H,32,38);4*1H |
InChI Key |
UOPQFZVTGBOQFU-UHFFFAOYSA-N |
SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
Canonical SMILES |
C1=C(NC(S1)(CCN=CCN=CCC2(NC(=CS2)C(=O)NCCCN)C3=CSC=N3)C4=CSC=N4)C(=O)NCCCN.Cl.Cl.Cl.Cl |
Synonyms |
N,N'-bis(2-(4-(3-aminopropylcarbamoyl)-2,4'-bithiazol-2'-yl)ethyl)ethylenediamine PDC-bithiazol-EDA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















